Methyl 2,2-diphenyloctadecanoate
Description
Methyl 2,2-diphenyloctadecanoate is a structurally complex ester featuring an 18-carbon aliphatic chain (octadecanoate) esterified with a methyl group and substituted with two phenyl groups at the 2-position.
Properties
CAS No. |
62425-22-3 |
|---|---|
Molecular Formula |
C31H46O2 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
methyl 2,2-diphenyloctadecanoate |
InChI |
InChI=1S/C31H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-27-31(30(32)33-2,28-23-18-16-19-24-28)29-25-20-17-21-26-29/h16-21,23-26H,3-15,22,27H2,1-2H3 |
InChI Key |
MCFVJPVEXFSZBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-diphenyloctadecanoate typically involves the esterification of 2,2-diphenyloctadecanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts, such as sulfuric acid, is also common in industrial processes to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-diphenyloctadecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: The major product is 2,2-diphenyloctadecanoic acid.
Reduction: The major product is 2,2-diphenyloctadecanol.
Substitution: Depending on the substituent, products can include brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 2,2-diphenyloctadecanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: This compound can be used in studies of lipid metabolism and enzyme activity.
Medicine: Research into its potential as a drug delivery vehicle due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism by which methyl 2,2-diphenyloctadecanoate exerts its effects is primarily through its interaction with lipid membranes. Its long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The phenyl groups can also participate in π-π interactions with aromatic amino acids in proteins, potentially influencing protein function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)
- Structure: Benzilic acid (C₁₄H₁₂O₃) shares the 2,2-diphenyl substitution pattern but differs by having a hydroxyl group and a shorter carboxylic acid chain compared to the octadecanoate ester .
- Properties: Benzilic acid is a crystalline solid with a melting point of 150–152°C, soluble in polar solvents like ethanol due to its hydroxyl and carboxylic acid groups. In contrast, methyl 2,2-diphenyloctadecanoate’s long alkyl chain and ester group would reduce polarity, lowering solubility in polar solvents and increasing hydrophobicity.
- Applications : Benzilic acid is used in organic synthesis (e.g., as a precursor for antispasmodic drugs), while the esterified analog may serve as a plasticizer or surfactant component.
Lead Heptadecanoate (C₁₇H₃₄O₂·Pb)
- Structure : A metal carboxylate with a 17-carbon chain, lacking aromatic substituents .
- Properties: Lead heptadecanoate’s metal-soap structure grants thermal stability, making it useful as a lubricant or polymer stabilizer. this compound’s ester group and phenyl rings would enhance UV stability but reduce thermal stability compared to metal soaps.
- Solubility: Lead soaps are insoluble in water but dispersible in non-polar media, whereas the methyl ester may exhibit better solubility in organic solvents like hexane or toluene.
Methyl Stearate (Methyl Octadecanoate)
- Structure : A simple methyl ester of stearic acid (C₁₉H₃₈O₂), lacking phenyl groups.
- Properties: Methyl stearate has a melting point of 39°C and is used in biodiesel and cosmetics. The addition of phenyl groups in this compound would significantly increase melting point and rigidity due to aromatic stacking interactions.
- Applications : While methyl stearate is a lubricant and emulsifier, the phenyl-substituted ester could find niche roles in UV-resistant coatings or specialty polymers.
Methyl 2,2-Bis(4-methoxyphenyl) Derivatives
- Structure : describes a naphtho-pyran ester with methoxy and acetoxy groups, highlighting the impact of aromatic substitution on photochromic properties .

- Comparison: this compound’s simpler structure lacks photochromic moieties but may share enhanced thermal stability due to aromatic rings. The absence of electron-donating groups (e.g., methoxy) in the target compound could reduce its reactivity in electrophilic substitution reactions.
Data Table: Comparative Properties of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

